molecular formula C21H20FN3O2S B2524347 N-(3,4-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 878064-71-2

N-(3,4-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2524347
CAS No.: 878064-71-2
M. Wt: 397.47
InChI Key: OISINYNPIDYPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(3,4-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide features a dihydropyrimidine core substituted with a 3,4-dimethylphenyl carboxamide group at position 5, a 3-fluorobenzylthio moiety at position 2, and a methyl group at position 1. This scaffold is characteristic of bioactive molecules targeting enzymes like kinases or receptors where hydrogen bonding and hydrophobic interactions are critical .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-13-7-8-17(9-14(13)2)24-19(26)18-11-23-21(25(3)20(18)27)28-12-15-5-4-6-16(22)10-15/h4-11H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISINYNPIDYPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of similar pyrimidine compounds exhibit significant growth inhibition against various cancer cell lines. For instance, related compounds showed percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer types, including SNB-19 and OVCAR-8 .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LinePercent Growth Inhibition (%)
Compound 6hSNB-1986.61
Compound 6hOVCAR-885.26
Compound 6hNCI-H4075.99
Compound AHOP-9267.55
Compound AMDA-MB-23156.53

Analgesic Properties

The compound has been investigated for its analgesic properties. A specific derivative was reported to exhibit analgesic effects that surpass those of established analgesics like metamizole sodium while demonstrating lower toxicity . This suggests a promising application in pain management therapies.

Table 2: Analgesic Activity Comparison

Compound NameAnalgesic EffectToxicity Level
N-(3,4-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamideHighLow
Metamizole SodiumModerateModerate

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies help predict the binding affinity and orientation of the compound within active sites of target proteins, which is crucial for drug design . The results indicate favorable interactions with key enzymes involved in inflammatory pathways.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The dihydropyrimidine (DHPM) core is a common motif in medicinal chemistry. Key analogs and their structural variations include:

Compound Name Core Structure Position 2 Position 5 Position 6 Reference
Target Compound 1,6-DHPM 3-Fluorobenzylthio N-(3,4-dimethylphenyl)carboxamide Oxo
4-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide Tetrahydropyrimidine Sulfanylidene (C=S) N-(3,4-dimethylphenyl)carboxamide Methyl
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone Tetrahydropyrimidine Sulfanylidene (C=S) Acetyl Methyl
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine Ethylthio N-(2-chloro-5-trifluoromethylphenyl)acetamide Oxo

Key Observations :

  • Core Flexibility : The DHPM core in the target compound is partially unsaturated (1,6-dihydro), whereas analogs like and feature fully saturated tetrahydropyrimidine cores. This impacts conformational rigidity and binding pocket compatibility.
  • Position 2 Modifications : The 3-fluorobenzylthio group in the target compound contrasts with sulfanylidene (C=S) groups in and ethylthio in . Sulfanyl groups enhance hydrogen bonding, while C=S may stabilize tautomeric forms .
  • Position 5 Diversity : The carboxamide group in the target compound and provides hydrogen-bonding capacity, unlike the acetyl group in , which reduces polarity.

Physicochemical Properties

Property Target Compound
Molecular Weight 411.5 g/mol 304.3 g/mol 502.9 g/mol
LogP (Predicted) High (~3.5) ~3.2 ~2.8 ~4.1
Solubility Low (lipophilic) Low Moderate Low

Notes:

  • The target compound’s 3-fluorobenzylthio and 3,4-dimethylphenyl groups increase hydrophobicity, likely reducing aqueous solubility but improving membrane penetration.
  • The tetrahydropyrimidine analog has a lower logP due to the dimethoxyphenyl group’s polarity .

Biological Activity

N-(3,4-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with several substituents that influence its biological properties. The IUPAC name is this compound, and its molecular formula is C21H20FN3O2S. The presence of the dimethylphenyl and fluorophenyl groups suggests potential interactions with biological targets due to their hydrophobic nature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exert its effects by:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : The structural features allow for binding to specific receptors, potentially altering signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains:

CompoundActivityMIC (µM)Reference
Pyrimidine derivative AS. aureus66
Pyrimidine derivative BE. coli50
Pyrimidine derivative CC. albicans75

These findings suggest that modifications to the pyrimidine structure can enhance antimicrobial efficacy.

Antiviral Activity

The compound's potential as an antiviral agent has been explored in various studies. For example, certain pyrimidine derivatives have been shown to inhibit viral replication in cell lines by targeting viral enzymes:

  • Reverse Transcriptase Inhibition : Some studies report enhanced inhibitory activity against reverse transcriptase in HIV models, indicating a promising avenue for antiviral drug development .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Substituent Effects : The presence of halogenated phenyl groups significantly enhances antimicrobial and antiviral activities.
  • Hydrophobic Interactions : Increased hydrophobicity from additional methyl groups on the aromatic rings correlates with improved binding affinity to target proteins .

Case Studies

Recent investigations into the biological activity of similar compounds provide insights into their therapeutic potential:

  • Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions led to a 5-fold increase in activity compared to standard antibiotics .
  • Antiviral Screening : Another study focused on the antiviral properties of pyrimidine derivatives against influenza virus. Results demonstrated significant inhibition at low micromolar concentrations, supporting further development as antiviral agents .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or biological interactions?

The compound contains a dihydropyrimidine core with a sulfanyl (-S-) linker, a 3,4-dimethylphenyl group, and a 3-fluorophenylmethyl substituent. The sulfanyl group enhances nucleophilic reactivity, while the fluorophenyl and dimethylphenyl groups contribute to hydrophobic interactions and π-π stacking in biological systems. The 6-oxo group may participate in hydrogen bonding, critical for enzyme inhibition . Characterization via NMR and X-ray crystallography (for analogous structures) confirms these interactions .

Q. What synthetic methodologies are recommended for preparing this compound?

Synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a pyrimidine precursor (e.g., 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid) with 3,4-dimethylaniline to form the carboxamide moiety.
  • Step 2: Introduction of the sulfanyl group via nucleophilic substitution using (3-fluorophenyl)methyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Methylation at the N1 position using methyl iodide or dimethyl sulfate. Purity is ensured via column chromatography and recrystallization, with yields optimized by controlling temperature (60–80°C) and solvent polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent environments (e.g., methyl groups at δ ~2.2 ppm, aromatic protons from fluorophenyl at δ ~6.8–7.4 ppm) .
  • IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) groups.
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₂₁FN₃O₂S: 398.13) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for enzyme inhibition?

  • Modify Substituents: Replace the 3-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to assess binding affinity changes.
  • Bioisosteric Replacement: Substitute the sulfanyl linker with sulfonyl (-SO₂-) or methylene (-CH₂-) groups to evaluate steric/electronic effects.
  • Crystallographic Analysis: Co-crystallize the compound with target enzymes (e.g., kinases) to map interaction sites .
  • In Silico Docking: Use software like AutoDock to predict binding modes and guide synthetic modifications .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) to compare potency.
  • Metabolic Stability Assays: Test hepatic microsomal stability to rule out false negatives due to rapid degradation.
  • Off-Target Screening: Use panels (e.g., Eurofins CEREP) to identify non-specific interactions. Contradictions may arise from assay variability (e.g., cell line differences) or impurities; orthogonal assays (e.g., SPR, ITC) validate results .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
  • Molecular Dynamics (MD): Simulate interactions with serum proteins (e.g., albumin) to predict bioavailability.
  • QM/MM Calculations: Model electron transfer pathways for redox-sensitive metabolites .

Q. What are the challenges in analyzing the compound’s stability under physiological conditions?

  • Hydrolytic Degradation: Test pH-dependent stability (e.g., PBS buffer at pH 7.4 vs. gastric pH 1.2) to identify labile bonds (e.g., sulfanyl or carboxamide).
  • Oxidative Stress: Expose to H₂O₂ or cytochrome P450 enzymes to detect reactive metabolites.
  • Light/Thermal Stability: Accelerated aging studies (40°C/75% RH) monitor decomposition via HPLC .

Methodological Considerations

Q. How to design a robust protocol for in vitro cytotoxicity screening?

  • Cell Lines: Use diverse models (e.g., HeLa, HepG2, primary cells) to assess tissue-specific effects.
  • Controls: Include reference drugs (e.g., doxorubicin) and vehicle-only controls.
  • Endpoints: Combine MTT assays (metabolic activity) with Annexin V/PI staining (apoptosis) .

Q. What strategies improve yield in large-scale synthesis?

  • Flow Chemistry: Continuous reactors enhance mixing and heat transfer for exothermic steps.
  • Catalytic Optimization: Use Pd/C or Ni catalysts for selective hydrogenation.
  • Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.